molecular formula C10H11ClO2 B3292615 3-(4-Chloro-2-methylphenyl)propanoic acid CAS No. 879-75-4

3-(4-Chloro-2-methylphenyl)propanoic acid

Cat. No.: B3292615
CAS No.: 879-75-4
M. Wt: 198.64 g/mol
InChI Key: GHIJTEKYHDYRDB-UHFFFAOYSA-N
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Description

3-(4-Chloro-2-methylphenyl)propanoic acid is an organic compound with the molecular formula C10H11ClO2. It is a derivative of propanoic acid, where the hydrogen atom in the phenyl ring is substituted by a chlorine atom at the 4-position and a methyl group at the 2-position. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chloro-2-methylphenyl)propanoic acid can be achieved through several methods. One common method involves the Friedel-Crafts acylation of 4-chloro-2-methylbenzene with propanoic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the anhydride.

Another method involves the Grignard reaction, where 4-chloro-2-methylbenzyl chloride is reacted with magnesium in anhydrous ether to form the corresponding Grignard reagent. This reagent is then treated with carbon dioxide to yield the carboxylic acid after acidic workup.

Industrial Production Methods

Industrial production of this compound often involves large-scale Friedel-Crafts acylation due to its efficiency and cost-effectiveness. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified through recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chloro-2-methylphenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the carboxylic acid group can be achieved using reducing agents like lithium aluminum hydride to form the corresponding alcohol.

    Substitution: The chlorine atom in the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-(4-Chloro-2-methylphenyl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(4-Chloro-2-methylphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. For example, it may inhibit enzymes involved in the biosynthesis of essential biomolecules, leading to antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chloro-2-methylphenoxy)propanoic acid: Similar in structure but with an ether linkage instead of a direct carbon-carbon bond.

    3-(4-Chlorophenyl)propanoic acid: Lacks the methyl group at the 2-position.

    2-(4-Chloro-2-methylphenyl)propanoic acid: Similar but with the carboxyl group at a different position.

Uniqueness

3-(4-Chloro-2-methylphenyl)propanoic acid is unique due to the specific positioning of the chlorine and methyl groups on the phenyl ring, which can influence its reactivity and interaction with biological targets. This unique structure can result in distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

3-(4-chloro-2-methylphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO2/c1-7-6-9(11)4-2-8(7)3-5-10(12)13/h2,4,6H,3,5H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHIJTEKYHDYRDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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